molecular formula C18H10Br2ClNO3S B4892960 3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide

3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide

Cat. No. B4892960
M. Wt: 515.6 g/mol
InChI Key: CGARJJCHMHZZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BRD0705 and has been the subject of numerous studies. In

Mechanism of Action

BRD0705 binds to the bromodomain of BRD9, preventing its interaction with acetylated lysine residues on histones. This leads to the disruption of the BRD9-containing protein complex, which is involved in the regulation of gene expression. This ultimately results in the downregulation of genes that are associated with cell proliferation and survival.
Biochemical and Physiological Effects:
BRD0705 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that BRD0705 inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer. In addition, BRD0705 has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are thought to be mediated through the downregulation of genes that are involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BRD0705 is its selectivity for the bromodomain-containing protein BRD9. This allows researchers to specifically target this protein and study its role in disease. In addition, BRD0705 has been shown to have significant antitumor activity in vitro, making it a promising candidate for further development as a cancer therapeutic. However, one limitation of BRD0705 is its relatively low potency, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on BRD0705. One area of interest is the development of more potent derivatives of BRD0705, which may have improved antitumor activity. In addition, there is a need for further studies to elucidate the role of BRD9 in disease and to identify other potential targets for therapeutic intervention. Finally, there is a need for in vivo studies to determine the efficacy and safety of BRD0705 in animal models of cancer.

Scientific Research Applications

BRD0705 has been used in several scientific research studies. One of the primary applications of BRD0705 is as a chemical probe to study the role of bromodomains in epigenetic regulation. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD0705 is a selective inhibitor of the bromodomain-containing protein BRD9, which has been implicated in several diseases, including cancer.

properties

IUPAC Name

3,5-dibromo-N-[2-chloro-4-(thiophene-2-carbonyl)phenyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2ClNO3S/c19-10-7-11(17(24)12(20)8-10)18(25)22-14-4-3-9(6-13(14)21)16(23)15-2-1-5-26-15/h1-8,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARJJCHMHZZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide
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3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide
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3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide
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3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide
Reactant of Route 5
3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide
Reactant of Route 6
3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide

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